molecular formula C12H14NO3S+ B12742470 Benzothiazolium, 3-(2-carboxyethyl)-6-methoxy-2-methyl-, iodide CAS No. 40360-18-7

Benzothiazolium, 3-(2-carboxyethyl)-6-methoxy-2-methyl-, iodide

Cat. No.: B12742470
CAS No.: 40360-18-7
M. Wt: 252.31 g/mol
InChI Key: PMWAEQAWURXLTK-UHFFFAOYSA-O
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Description

Benzothiazolium, 3-(2-carboxyethyl)-6-methoxy-2-methyl-, iodide is a heterocyclic organic compound that belongs to the benzothiazolium family. This compound is characterized by the presence of a benzothiazole ring, which is a fused ring system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazolium compounds typically involves the Hantzsch reaction or quaternization methods. The Hantzsch reaction involves the cyclization of thioamides with α-halocarbonyl compounds

Industrial Production Methods: Industrial production of benzothiazolium compounds often employs large-scale quaternization reactions, where thiazoles are alkylated using various alkylation reagents such as halohydrocarbons, dialkyl sulfates, and alkyl triflates . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzothiazolium, 3-(2-carboxyethyl)-6-methoxy-2-methyl-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Substituted benzothiazolium derivatives.

Scientific Research Applications

Benzothiazolium, 3-(2-carboxyethyl)-6-methoxy-2-methyl-, iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of benzothiazolium, 3-(2-carboxyethyl)-6-methoxy-2-methyl-, iodide involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

  • Benzothiazolium bromide
  • Benzothiazolium chloride
  • Benzothiazolium sulfate

Comparison: Benzothiazolium, 3-(2-carboxyethyl)-6-methoxy-2-methyl-, iodide is unique due to the presence of the carboxyethyl and methoxy groups, which can enhance its biological activity and solubility compared to other benzothiazolium derivatives. The iodide ion also contributes to its distinct chemical properties and reactivity.

Properties

CAS No.

40360-18-7

Molecular Formula

C12H14NO3S+

Molecular Weight

252.31 g/mol

IUPAC Name

3-(6-methoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid

InChI

InChI=1S/C12H13NO3S/c1-8-13(6-5-12(14)15)10-4-3-9(16-2)7-11(10)17-8/h3-4,7H,5-6H2,1-2H3/p+1

InChI Key

PMWAEQAWURXLTK-UHFFFAOYSA-O

Canonical SMILES

CC1=[N+](C2=C(S1)C=C(C=C2)OC)CCC(=O)O

Origin of Product

United States

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